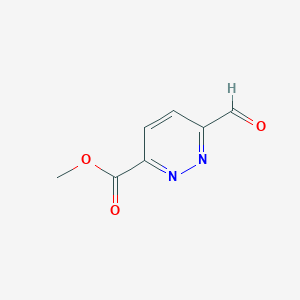
6-Formilpiridazina-3-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-formylpyridazine-3-carboxylate is a heterocyclic compound that contains a pyridazine ring substituted with a formyl group at the 6-position and a carboxylate ester group at the 3-position
Aplicaciones Científicas De Investigación
Methyl 6-formylpyridazine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
Target of Action
Methyl 6-formylpyridazine-3-carboxylate is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets . .
Mode of Action
It’s known that various pyridazinone derivatives have shown a wide range of pharmacological activities
Biochemical Pathways
Pyridazinone derivatives have been shown to affect a variety of physiological effects , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Pyridazinone derivatives have been demonstrated to possess a wide range of biological properties , suggesting that Methyl 6-formylpyridazine-3-carboxylate may have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 6-formylpyridazine-3-carboxylate typically begins with commercially available pyridazine derivatives.
Esterification: The carboxylate ester group at the 3-position can be introduced via esterification reactions using methanol and a suitable acid catalyst.
Industrial Production Methods: Industrial production methods for Methyl 6-formylpyridazine-3-carboxylate would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 6-formylpyridazine-3-carboxylate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination, followed by nucleophiles like amines or thiols.
Major Products:
Oxidation: Methyl 6-carboxylpyridazine-3-carboxylate.
Reduction: Methyl 6-hydroxymethylpyridazine-3-carboxylate.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Methyl 6-hydroxypyridazine-3-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl 6-aminopyridazine-3-carboxylate: Contains an amino group at the 6-position.
Methyl 6-bromopyridazine-3-carboxylate: Contains a bromine atom at the 6-position.
Uniqueness: Methyl 6-formylpyridazine-3-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in the design of enzyme inhibitors and other bioactive molecules.
Propiedades
IUPAC Name |
methyl 6-formylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-12-7(11)6-3-2-5(4-10)8-9-6/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCOPQGQTZOQMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














